molecular formula C12H16N2O2 B12596461 N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide CAS No. 650628-81-2

N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide

Cat. No.: B12596461
CAS No.: 650628-81-2
M. Wt: 220.27 g/mol
InChI Key: IRQJEJNQQZPOFJ-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted beta-alaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves oxidation to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and reducing costs. These methods may involve the use of conventional starting materials and environmentally friendly processes to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is unique due to its specific structure, which combines a formyl group with a dimethyl-substituted beta-alaninamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

650628-81-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-formylphenyl)propanamide

InChI

InChI=1S/C12H16N2O2/c1-14(2)8-7-12(16)13-11-5-3-10(9-15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,13,16)

InChI Key

IRQJEJNQQZPOFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

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